molecular formula C7H10N4O3 B8537082 (2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine

(2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine

Cat. No. B8537082
M. Wt: 198.18 g/mol
InChI Key: OFOARBLMXHXWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-(2-methoxyethyl)-5-nitropyrazin-2-amine

InChI

InChI=1S/C7H10N4O3/c1-14-3-2-8-6-4-10-7(5-9-6)11(12)13/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

OFOARBLMXHXWLV-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CN=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-nitropyrazine (500 mg, 2.45 mmol) and 2-methoxyethylamine (276 mg, 3.67 mmol) in methanol (15 mL) was stirred at 25° C. for 5 h. After such time, the reaction was concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 2/3 to 1/4 hexanes/ethyl acetate) afforded (2-methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine (291 mg, 60%) as a yellow solid: mp 116.0–117.3° C.; EI-HRMS m/e calcd for C7H10N4O3 (M+) 198.0753, found 198.0751.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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